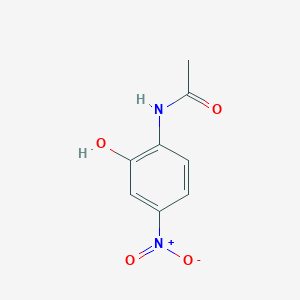

N-(2-ヒドロキシ-4-ニトロフェニル)アセトアミド

概要

説明

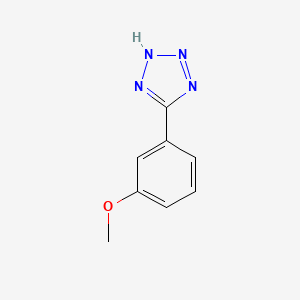

“N-(2-Hydroxy-4-nitrophenyl)acetamide” is a compound with the molecular formula C8H8N2O4 . It is a derivative of acetamide, which is a type of amide .

Synthesis Analysis

The synthesis of “N-(2-Hydroxy-4-nitrophenyl)acetamide” involves the reaction of 4-hydroxyphenylacetamide with peroxynitrite anion (PN) and CO2 . This reaction forms free-radical products that are thought to be an important source of non-CYP450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide (4-HPA; acetaminophen or paracetamol) and other xenobiotics .Molecular Structure Analysis

The molecular structure of “N-(2-Hydroxy-4-nitrophenyl)acetamide” has been determined by LC/HRMS and MS/MS . The NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom, generating chains in the crystal .Physical And Chemical Properties Analysis

“N-(2-Hydroxy-4-nitrophenyl)acetamide” has a molecular weight of 196.16000, a density of 1.477g/cm3, a boiling point of 436.1ºC at 760 mmHg, and a melting point of 258-259 °C .科学的研究の応用

生物活性化合物の製造

「N-(2-ヒドロキシ-4-ニトロフェニル)アセトアミド」は、生物活性化合物の製造に使用されます。 これは、アミノバクター・アミノボランス、ペニバチルス・ポリミクサ、アルスロバクターMPI764などの微生物による2-アミノフェノールのインキュベーションによって生成されます .

解毒産物

シュードモナス・ローレンチアナ、アルスロバクターMPI763などの土壌細菌、パピリオトレマ・バイなどの酵母、パントエア・アナナティスなどの細菌、およびケールなどの植物と共にインキュベートすると、「N-(2-ヒドロキシ-4-ニトロフェニル)アセトアミド」は、主要な解毒産物としてグルコシド誘導体を生成します (コールラビ)およびシロイヌナズナCol-0 .

遺伝子発現変化

「N-(2-ヒドロキシ-4-ニトロフェニル)アセトアミド」は、シロイヌナズナのいくつかの遺伝子の発現プロファイルを変化させます。 最も応答性の高いアップレギュレートされた遺伝子は、病原体誘導性テルペンシンターゼTPS04でした .

色素と医薬品の合成

“N-(4-ニトロフェニル)アセトアミド”は、多くの色素、医薬品、爆発物、その他の化合物を得るために重要な合成ニトロ化合物です .

殺菌特性

この化合物は、その殺菌特性について研究されてきました。 研究の結果、アミノ基の水素原子がアルデヒド基に置換されると、リゾクトニア・ソラニとビポーラリス・ソロキニアナに対する殺菌活性が増加することが示されました .

構造研究

“N-(4-ヒドロキシ-2-ニトロフェニル)アセトアミド”は、ニトロ基とアセトアミド基へのねじれ角が小さく、OH基による分子間水素結合による可能性が高い、かなり平面的な構造をしています .

将来の方向性

作用機序

Target of Action

It’s known that similar compounds interact with various enzymes and proteins within the body, influencing their function .

Mode of Action

It’s known that the compound forms intramolecular hydrogen bonds, which could influence its interaction with its targets .

Biochemical Pathways

N-(2-Hydroxy-4-nitrophenyl)acetamide may be involved in various biochemical pathways. For instance, it’s known that similar compounds can undergo oxidative transformations, leading to the formation of various products . .

Pharmacokinetics

It’s known that similar compounds can undergo various transformations in the body .

Result of Action

It’s known that similar compounds can have various effects, such as eliciting alterations in gene expression profiles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxy-4-nitrophenyl)acetamide. For instance, the presence of other compounds can influence its reactions . .

生化学分析

Biochemical Properties

N-(2-Hydroxy-4-nitrophenyl)acetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes such as Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the enzymes. Additionally, N-(2-Hydroxy-4-nitrophenyl)acetamide can form glucoside derivatives when interacting with certain microorganisms, such as Pantoea ananatis .

Cellular Effects

N-(2-Hydroxy-4-nitrophenyl)acetamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in Arabidopsis thaliana, N-(2-Hydroxy-4-nitrophenyl)acetamide has been shown to alter the expression profile of several genes, including the upregulation of pathogen-inducible terpene synthase TPS04 . These changes can lead to modifications in cellular responses to environmental stimuli and stress.

Molecular Mechanism

The molecular mechanism of N-(2-Hydroxy-4-nitrophenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes and proteins, leading to alterations in their activity. For instance, the interaction with enzymes such as Aminobacter aminovorans and Paenibacillus polymyxa can result in the inhibition or activation of these enzymes . Additionally, N-(2-Hydroxy-4-nitrophenyl)acetamide can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Hydroxy-4-nitrophenyl)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2-Hydroxy-4-nitrophenyl)acetamide can be rapidly detoxified through glucosylation, leading to a decrease in its bioactivity . This process can affect the compound’s efficacy and duration of action in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of N-(2-Hydroxy-4-nitrophenyl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of enzyme activity and gene expression. At higher doses, N-(2-Hydroxy-4-nitrophenyl)acetamide can cause toxic or adverse effects. For example, high doses of the compound may lead to cellular stress and damage, affecting overall cellular function and viability .

Metabolic Pathways

N-(2-Hydroxy-4-nitrophenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound can be metabolized by enzymes such as Aminobacter aminovorans and Paenibacillus polymyxa, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function.

Transport and Distribution

The transport and distribution of N-(2-Hydroxy-4-nitrophenyl)acetamide within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, N-(2-Hydroxy-4-nitrophenyl)acetamide can be transported into cells by specific transporters, leading to its accumulation in certain cellular compartments . This distribution can affect the compound’s localization and efficacy.

Subcellular Localization

N-(2-Hydroxy-4-nitrophenyl)acetamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, N-(2-Hydroxy-4-nitrophenyl)acetamide can localize to the cytoplasm or nucleus, where it can interact with various biomolecules and exert its effects . This localization is essential for understanding the compound’s mechanism of action and overall impact on cellular function.

特性

IUPAC Name |

N-(2-hydroxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(10(13)14)4-8(7)12/h2-4,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVCUZJRBFEICS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395896 | |

| Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25351-89-7 | |

| Record name | N-(2-Hydroxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

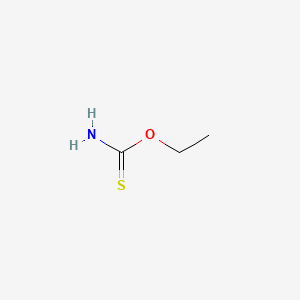

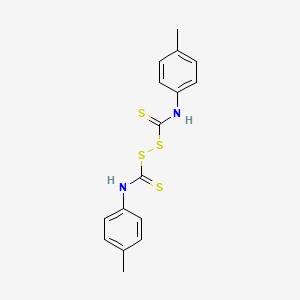

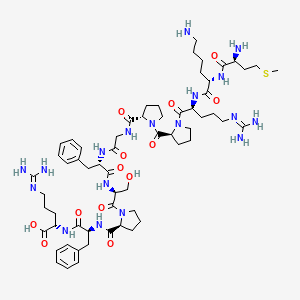

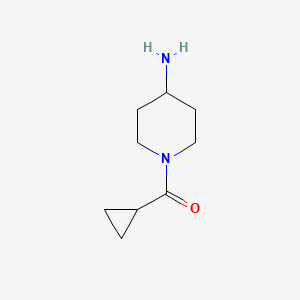

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

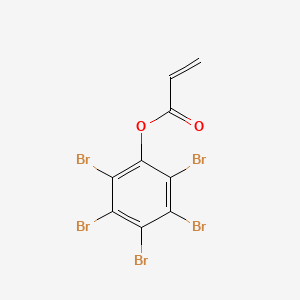

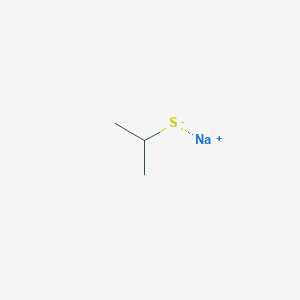

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)